Cas no 2340293-17-4 (4,5-Dichloro-2-(o-tolyl)pyrimidine)
4,5-Dichloro-2-(o-tolyl)pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 4,5-Dichloro-2-(o-tolyl)pyrimidine
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- MDL: MFCD31916075
- Inchi: 1S/C11H8Cl2N2/c1-7-4-2-3-5-8(7)11-14-6-9(12)10(13)15-11/h2-6H,1H3
- InChI Key: PRJROUHUEBCZAT-UHFFFAOYSA-N
- SMILES: ClC1=C(C=NC(C2C=CC=CC=2C)=N1)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 213
- XLogP3: 3.8
- Topological Polar Surface Area: 25.8
4,5-Dichloro-2-(o-tolyl)pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 196902-2.500g |
4,5-Dichloro-2-(o-tolyl)pyrimidine, 95% |
2340293-17-4 | 95% | 2.500g |
$2146.00 | 2023-09-06 |
4,5-Dichloro-2-(o-tolyl)pyrimidine Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 4,5-Dichloro-2-(o-tolyl)pyrimidine
Recent Advances in the Study of 4,5-Dichloro-2-(o-tolyl)pyrimidine (CAS: 2340293-17-4) in Chemical Biology and Pharmaceutical Research
4,5-Dichloro-2-(o-tolyl)pyrimidine (CAS: 2340293-17-4) is a pyrimidine derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its dichloro and o-tolyl substituents, has been investigated for its role as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have explored its utility in the development of kinase inhibitors, antimicrobial agents, and other therapeutic compounds, highlighting its importance in modern pharmaceutical research.
One of the key areas of interest surrounding 4,5-Dichloro-2-(o-tolyl)pyrimidine is its potential as a building block for kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. Researchers have synthesized and evaluated a series of pyrimidine-based compounds derived from 4,5-Dichloro-2-(o-tolyl)pyrimidine, demonstrating promising inhibitory activity against specific kinase targets. These findings suggest that this compound could serve as a valuable scaffold for the development of novel kinase-targeted therapies.
In addition to its applications in kinase inhibition, 4,5-Dichloro-2-(o-tolyl)pyrimidine has also been explored for its antimicrobial properties. Recent studies have reported the synthesis of pyrimidine derivatives incorporating this core structure, which exhibit potent activity against a range of bacterial and fungal pathogens. The mechanism of action appears to involve interference with microbial DNA synthesis or cell wall integrity, making these compounds potential candidates for addressing the growing challenge of antibiotic resistance.
Another notable aspect of 4,5-Dichloro-2-(o-tolyl)pyrimidine is its role in the development of fluorescent probes and imaging agents. The pyrimidine core can be functionalized to introduce fluorescent moieties, enabling the visualization of biological processes in real-time. This application is particularly relevant in the field of chemical biology, where understanding the spatial and temporal dynamics of molecular interactions is crucial. Recent advancements in this area have demonstrated the compound's utility in tracking enzyme activity and monitoring cellular responses to therapeutic interventions.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of 4,5-Dichloro-2-(o-tolyl)pyrimidine-derived compounds. Issues such as solubility, bioavailability, and off-target effects need to be addressed to translate these findings into clinically viable therapeutics. Ongoing research is focused on structural modifications and formulation strategies to overcome these limitations, with the goal of enhancing the compound's efficacy and safety profile.
In conclusion, 4,5-Dichloro-2-(o-tolyl)pyrimidine (CAS: 2340293-17-4) represents a versatile and promising scaffold in chemical biology and pharmaceutical research. Its applications span kinase inhibition, antimicrobial therapy, and molecular imaging, underscoring its potential to contribute to the development of novel therapeutic agents. Future studies will likely continue to explore its diverse functionalities and refine its properties for clinical applications, making it a compound of enduring interest in the field.
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